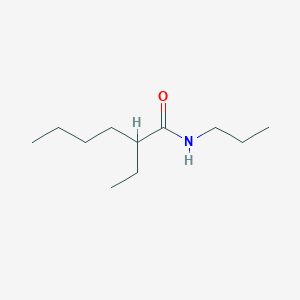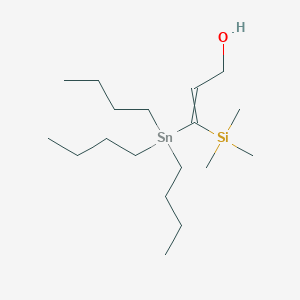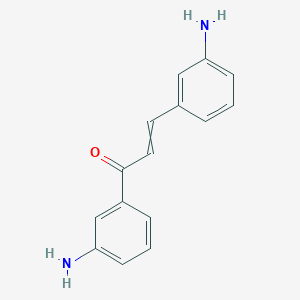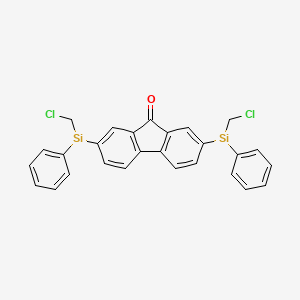
CID 78061111
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78061111: is a unique chemical compound with significant applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061111 involves a series of well-defined chemical reactions. The primary synthetic route includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactants: Large quantities of starting materials are used to produce the compound on a commercial scale.
Optimized Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and adjustments.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78061111 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.
Substitution: Substitution reactions occur when specific functional groups in the compound are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used in substitution reactions, often in the presence of catalysts or under specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: Compounds with new functional groups replacing the original ones.
Applications De Recherche Scientifique
CID 78061111 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in biochemical assays and studies to understand biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mécanisme D'action
The mechanism by which CID 78061111 exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound binds to particular proteins, enzymes, or receptors, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
CID 78061112: A structurally similar compound with comparable properties but different reactivity.
CID 78061113: Another related compound with distinct applications in different scientific fields.
Uniqueness
CID 78061111 stands out due to its unique combination of properties, including its reactivity, stability, and versatility in various applications. Its specific interactions with molecular targets and pathways also differentiate it from similar compounds.
Conclusion
This compound is a versatile and valuable compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a subject of ongoing research and development, promising new discoveries and innovations in various scientific fields.
Propriétés
Formule moléculaire |
C27H20Cl2OSi2 |
|---|---|
Poids moléculaire |
487.5 g/mol |
InChI |
InChI=1S/C27H20Cl2OSi2/c28-17-31(19-7-3-1-4-8-19)21-11-13-23-24-14-12-22(16-26(24)27(30)25(23)15-21)32(18-29)20-9-5-2-6-10-20/h1-16H,17-18H2 |
Clé InChI |
DLJBVFWNIDXQHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CCl)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)[Si](CCl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


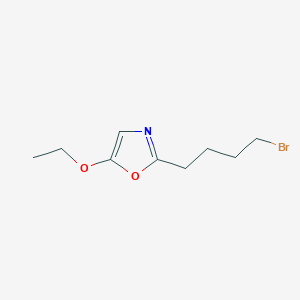
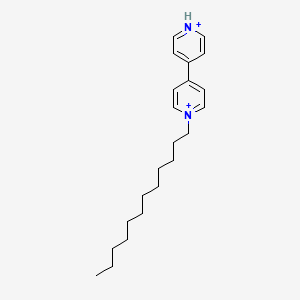
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
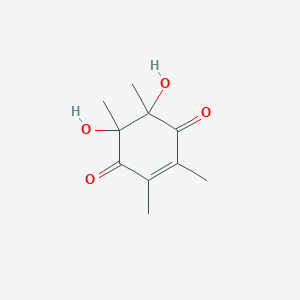
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
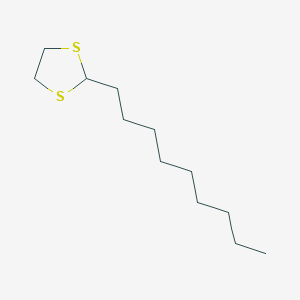
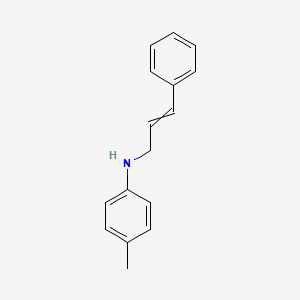
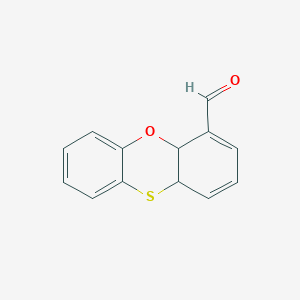
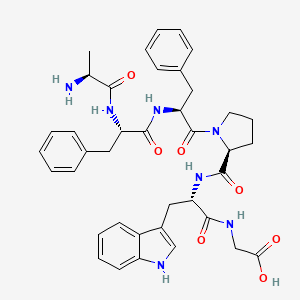
![(NE)-N-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B14272387.png)
